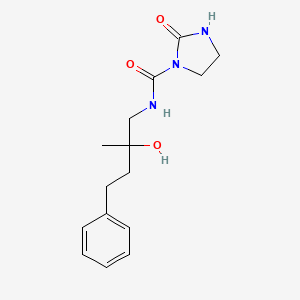

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(21,8-7-12-5-3-2-4-6-12)11-17-14(20)18-10-9-16-13(18)19/h2-6,21H,7-11H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXGEMCYGJOOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)N2CCNC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazolidine Ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

Attachment of the Hydroxy-Methylbutyl Side Chain: This step involves the alkylation of the imidazolidine ring with a suitable alkyl halide, followed by hydrolysis to introduce the hydroxy group.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the imidazolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of an alcohol

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 364.4 g/mol. The structure features an imidazolidine ring, which is significant for its biological activity. Understanding the chemical properties is crucial for exploring its applications in drug development and other scientific fields.

Analgesic Properties

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-oxoimidazolidine-1-carboxamide has been studied for its analgesic effects. Research indicates that compounds with similar structures can provide effective pain relief in clinical settings, particularly for postoperative pain management. For example, a study on related compounds demonstrated significant analgesic efficacy in patients undergoing abdominal surgery, suggesting that this compound may have similar properties .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is a common characteristic of many imidazolidine derivatives. Inflammation is a key factor in various chronic diseases, and compounds that can modulate inflammatory pathways are of great interest in therapeutic development.

Neuroprotective Effects

Research into related compounds has indicated neuroprotective properties, making them candidates for treating neurodegenerative diseases. The ability to cross the blood-brain barrier and exert protective effects on neuronal cells could be a significant application area for this compound.

Case Study 1: Postoperative Pain Management

A multicenter clinical trial evaluated a related compound's effectiveness in managing postoperative pain. The study highlighted the importance of structural modifications in enhancing analgesic properties and minimizing side effects . This case study provides insights into how similar compounds can be optimized for clinical use.

Case Study 2: Neuroprotective Potential

Research on structurally similar compounds has shown promise in protecting against neurodegeneration. These studies focus on mechanisms such as reducing oxidative stress and inflammation within neuronal tissues, indicating potential pathways for this compound to exert similar effects.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Structural Variations :

- The target compound lacks the nitrothiazolyl or halogenated aryl groups common in analogs like F10 or F27. Instead, its hydroxyalkylphenyl substituent may enhance solubility but reduce membrane permeability compared to electron-withdrawing groups (e.g., nitro, chloro) .

- Compounds with bis-halogenated aryl groups (e.g., F10, F11) exhibit higher molecular weights and potent antibacterial activity, likely due to enhanced hydrophobic interactions with MurA’s active site .

Functional Group Impact :

- Nitrothiazolyl groups (e.g., in F10, F12) correlate with stronger MurA inhibition, possibly due to π-stacking or hydrogen bonding with the enzyme .

- Methoxy groups (F29) reduce activity compared to halogenated derivatives, suggesting electronegative substituents are critical for target binding .

Hypothetical Activity of the Target Compound :

- The hydroxy and methyl groups in the target compound could improve water solubility but may compromise binding affinity compared to halogenated analogs. Its bulky phenylbutyl chain might sterically hinder MurA interactions observed in smaller, rigid analogs like F12 .

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy and mechanisms of action.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step reaction process. The initial steps often include the formation of the oxoimidazolidine ring through cyclization reactions involving appropriate amine and carboxylic acid derivatives. Characterization of the synthesized compound is usually achieved through various spectroscopic techniques such as NMR and mass spectrometry.

Biological Activity

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis |

| Similar phenylthiourea derivatives | HeLa | 8 | Inhibition of nucleotide incorporation |

| Hydroxyurea | MCF-7 | 240 | General cytotoxicity |

2. Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in growth regulation. For example, it may modulate pathways related to the sirtuin family of proteins, which are implicated in cellular aging and stress responses. Additionally, its structure suggests potential interactions with epidermal growth factor receptors (EGFR), enhancing its anticancer properties.

Case Studies

Case Study 1: Efficacy in Breast Cancer Treatment

A study conducted on a series of oxoimidazolidines demonstrated that compounds with similar structures to this compound showed enhanced selectivity towards cancerous cells compared to normal cells. The results indicated a significant reduction in cell viability in MCF-7 cells, with an IC50 value indicating potent cytotoxicity.

Case Study 2: Comparative Analysis with Established Anticancer Agents

In comparative studies, this compound was analyzed alongside established anticancer agents like hydroxyurea. Findings suggested that the new compound exhibited a more favorable selectivity index, indicating its potential as a novel therapeutic agent with reduced side effects compared to traditional chemotherapeutics.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-oxoimidazolidine-1-carboxamide derivatives, and how can reaction yields be improved?

- Methodology : The compound class is synthesized via coupling reactions between substituted amines and activated carbonyl intermediates. For example, procedure F (used in ) involves reacting intermediates like E10–E13 with 2-amino-5-nitrothiazole in dichloromethane, followed by purification via preparative HPLC. Yields (83–87%) can be enhanced by optimizing stoichiometry (e.g., 2 equiv hydroxylamine) and reaction time (2–4 hours) .

Q. Which analytical techniques are critical for structural validation of this compound and its analogs?

- Methodology : Use high-resolution mass spectrometry (HRMS-ESI) to confirm molecular formulas (e.g., C20H13ClN6O4S) and ¹H/¹³C NMR to assign stereochemistry and substituent positions. Key NMR signals include imidazolidine protons (δ 5.81–6.06 ppm) and aromatic protons (δ 7.30–8.44 ppm) .

Q. How do structural modifications (e.g., halogenation) impact antibacterial activity in MurA inhibition assays?

- Methodology : Compare inhibitory activity of derivatives with substituents like 3-chlorophenyl (F12: MIC = 4 µg/mL) versus brominated analogs (F10: MIC = 8 µg/mL). Activity trends correlate with electron-withdrawing groups enhancing target binding .

Advanced Research Questions

Q. What computational strategies validate the binding mechanism of this compound to the MurA enzyme?

- Methodology : Perform molecular docking using MurA’s crystal structure (PDB ID: 1UAE) to analyze interactions (e.g., hydrogen bonds with Asp305, hydrophobic contacts with Phe323). Validate predictions via site-directed mutagenesis assays .

Q. How can stability challenges (e.g., hydrolysis of the 2-oxoimidazolidine core) be mitigated during in vitro assays?

- Methodology : Use buffered solutions (pH 7.4) at 25°C to minimize degradation. Monitor stability via LC-MS over 24 hours, noting half-life improvements with bulky substituents (e.g., naphthalen-2-yl in F26) .

Q. What statistical approaches resolve contradictions in bioactivity data across bacterial strains?

- Methodology : Apply ANOVA to compare MIC values (e.g., F17 vs. F29 against S. aureus and E. coli). Confounding factors (e.g., efflux pump expression) are identified via RT-qPCR of resistance genes .

Q. How does this compound’s SAR profile compare to other MurA inhibitors (e.g., fosfomycin analogs)?

- Methodology : Generate heatmaps of IC50 values (µM) and ClogP values to contrast potency and lipophilicity. Fosfomycin derivatives show higher permeability but lower target specificity .

Q. What in silico toxicity models predict off-target effects (e.g., cytochrome P450 inhibition)?

- Methodology : Use SwissADME or ProTox-II to assess ADMET profiles. Key alerts include nitro groups (e.g., 5-nitrothiazole in F12), which may require metabolic stability assays in hepatocyte models .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.